
Dccem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dccem, also known as 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthoquinones, which are known for their diverse biological activities. Dccem has been extensively studied for its potential applications in various fields, including cancer research and neuroscience.
Wirkmechanismus
The mechanism of action of Dccem is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells, while in neurons, it can modulate the activity of ion channels.
Biochemische Und Physiologische Effekte
Dccem has been shown to induce cytotoxicity in cancer cells by inducing oxidative stress. It has also been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability. Additionally, Dccem has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dccem in lab experiments is its well-established synthesis method. Additionally, Dccem has been shown to exhibit potent biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of using Dccem is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Dccem. One area of research is the development of Dccem derivatives that exhibit improved biological activity and reduced toxicity. Additionally, Dccem could be used in combination with other compounds to enhance its cytotoxic effects on cancer cells. Finally, further studies are needed to fully understand the mechanism of action of Dccem and its potential applications in various fields.
In conclusion, Dccem is a synthetic compound that has been widely used in scientific research. It exhibits potent biological activities and has been shown to be useful in studying various biological processes. While its mechanism of action is not fully understood, Dccem has potential applications in fields such as cancer research and neuroscience. Further research is needed to fully understand the potential of Dccem and its derivatives.
Synthesemethoden
Dccem can be synthesized through a multistep process that involves the reaction of Dccem-5,8-dimethoxy-1,4-naphthoquinone with various reagents. The final product is obtained through purification and isolation steps. The synthesis method for Dccem has been well-established, and it is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Dccem has been widely used in scientific research as a tool to study various biological processes. It has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, Dccem has been shown to modulate neuronal activity, which makes it a useful tool for studying the nervous system.
Eigenschaften
CAS-Nummer |
123376-04-5 |
|---|---|
Produktname |
Dccem |
Molekularformel |
C24H34O2S2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17S)-17-acetyl-13-(1,3-dithiolan-2-ylmethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O2S2/c1-15(25)19-5-6-21-18-4-3-16-13-17(26)7-9-23(16,2)20(18)8-10-24(19,21)14-22-27-11-12-28-22/h13,18-22H,3-12,14H2,1-2H3/t18-,19-,20+,21+,23+,24+/m1/s1 |
InChI-Schlüssel |
PFDJFFZMFSJHKT-XCUVIRGDSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC5SCCS5 |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |
Synonyme |
3,20-dioxopregn-4-ene-18'-carboxaldehyde cyclic 18'-(1,2-ethandiylmercaptal) DCCEM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



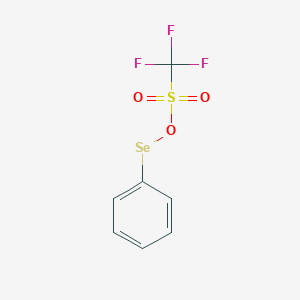
![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)


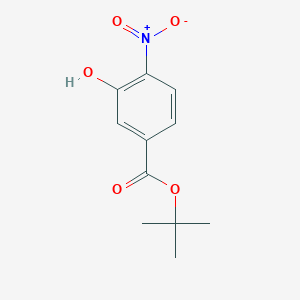
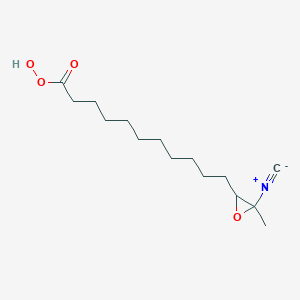

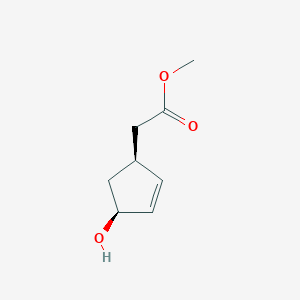
![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)
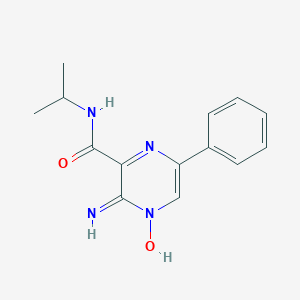

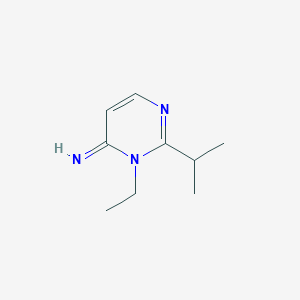
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)